2-Pinanol

Flavor & Fragrance Synthesis Thermal Rearrangement Kinetic Selectivity

Sourcing a consistent, solid-state terpene alcohol for linalool synthesis or pine-character formulations is often challenged by unreliable generic substitutions. 2-Pinanol (CAS 473-54-1) provides a precise solution. - Exclusive Linalool Precursor: Its unique pinane skeleton enables thermal rearrangement to linalool with higher cis-isomer selectivity, improving yield over other terpenols. - Solid-State Handling Advantage: Unlike liquid terpenols, its solid form (mp 22-24°C) optimizes stability, volatility control, and is ideal for solid air fresheners or wax melts. - Chiral Building Block: The inherent stereochemistry supports asymmetric synthesis research, explored for enantioselective reaction ligands.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 473-54-1
Cat. No. B1220830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pinanol
CAS473-54-1
Synonymspinanol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)(C)O)C
InChIInChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
InChIKeyYYWZKGZIIKPPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pinanol CAS 473-54-1: Technical Procurement and Selection Guide for Bicyclic Monoterpenol Research Chemicals


2-Pinanol (CAS 473-54-1) is a bicyclic monoterpene alcohol of the pinane class, existing as cis and trans diastereomers, each with two enantiomers. The commercial product is typically a mixture of isomers, with the cis-form predominating [1]. It is a colorless to white solid with a camphoraceous, woody odor, melting at 22-24 °C for the commercial mixture, and is synthesized industrially via catalytic hydrogenation of 2-pinane hydroperoxide or by oxidation of pinane [2].

Why 2-Pinanol Cannot Be Substituted by Other Terpene Alcohols Without Performance Validation


Generic substitution among terpene alcohols (e.g., borneol, terpineol, linalool) is unreliable due to critical differences in stereochemistry, odor profile, physical state, and reactivity. Unlike many liquid terpenols, 2-pinanol is a solid at room temperature, which directly impacts formulation handling and volatility profiles [1]. Its distinct camphoraceous/woody odor character and substantivity are not replicated by other bicyclic alcohols [2]. Furthermore, its unique pinane skeleton dictates a specific thermal rearrangement pathway to linalool, a reaction not available to other terpenols, making it a specialized intermediate for linalool synthesis [3].

2-Pinanol Quantitative Evidence Guide: Comparative Performance Data for Selection


Cis-2-Pinanol Exhibits Superior Selectivity to Linalool vs. Trans-2-Pinanol in Thermal Rearrangement

In the thermal rearrangement of 2-pinanol diastereomers to the valuable fragrance compound linalool, cis-2-pinanol demonstrates significantly higher selectivity compared to trans-2-pinanol. A kinetic study using isothermal plug flow reactors confirmed this stereochemical advantage, which is critical for maximizing yield in industrial linalool production [1].

Flavor & Fragrance Synthesis Thermal Rearrangement Kinetic Selectivity

2-Pinanol Synthesis Patent Reports Improved Selectivity with Base Addition over Base-Free Oxidation

A patented synthesis method for 2-pinanol from alpha-pinene reports that adding a small amount of an alkaline substance is beneficial to improving the selectivity of 2-pinanol formation, relative to a base-free oxidation process. This one-pot method offers a practical route for producing 2-pinanol with potentially higher purity and yield than alternative oxidation approaches [1].

Synthetic Methodology Process Chemistry Pinane Derivatives

2-Pinanol Solid Physical State at Room Temperature vs. Liquid Terpenols for Handling and Formulation

2-Pinanol (commercial mixture) is a white solid with a melting point of 22-24 °C, distinguishing it from many commonly used terpene alcohols like α-terpineol (mp ~18°C) and linalool (liquid) which are liquids at ambient temperature [1][2]. This solid state impacts handling, storage, and formulation considerations.

Physical Properties Formulation Science Material Handling

2-Pinanol Shows Comparable Oral Acute Toxicity (LD50) to Related Bicyclic Terpenols

The acute oral toxicity (LD50, rat) for cis-2-pinanol is reported as 2050 mg/kg, placing it in Category 4 (Harmful if swallowed) . This value is comparable to other bicyclic terpenols like borneol (LD50 ~2000 mg/kg) and isoborneol (LD50 ~3000 mg/kg) [1], indicating a similar hazard profile for initial procurement risk assessment.

Toxicology Safety Data Risk Assessment

2-Pinanol Distinct Odor Profile vs. Linalool and Borneol for Fragrance Formulation

2-Pinanol (cis-isomer) is described as having a medium-strength woody odor with notes of pine, camphor, and fir needle [1]. In contrast, linalool exhibits a floral, citrusy odor, and borneol has a camphoraceous, minty note [2]. This distinct woody/camphoraceous profile makes 2-pinanol a specific choice for fragrance compositions aiming for pine or forest notes, where linalool or borneol would provide a different character.

Flavor & Fragrance Olfactory Properties Product Development

2-Pinanol Best Research and Industrial Application Scenarios Based on Evidence


Linalool Synthesis via Thermal Rearrangement of cis-2-Pinanol

cis-2-Pinanol is the preferred precursor for thermal rearrangement to linalool, a key intermediate in vitamin synthesis and fragrances. Its higher selectivity compared to the trans-isomer (Section 3, Item 1) directly impacts yield and process efficiency. The use of microreactor technology can further enhance conversion and selectivity without additives [1].

Fragrance Formulation for Woody, Pine, and Camphoraceous Notes

2-Pinanol's distinct odor profile (Section 3, Item 5) makes it a specialty ingredient in perfumery and consumer products seeking a natural pine or forest character. Its solid physical state (Section 3, Item 3) may be advantageous for certain formulation types, such as solid air fresheners or wax melts, compared to liquid terpenols.

Asymmetric Synthesis and Chiral Ligand Development

The chiral nature of 2-pinanol diastereomers allows their use as building blocks in asymmetric synthesis. Research has explored (1S,2S,5S)-3-2-pinanol derivatives as chiral ligands in enantioselective reactions, achieving up to 33% e.e. in butyllithium additions [2]. This application leverages the inherent stereochemistry of the pinane skeleton.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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